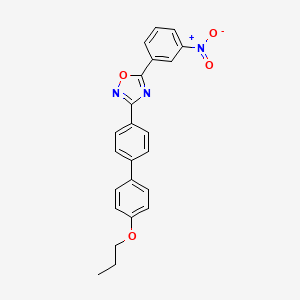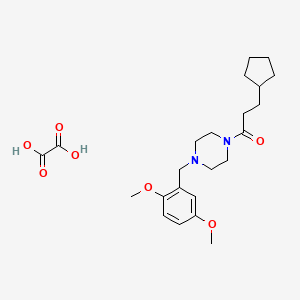
1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate, also known as CPP, is a chemical compound that has been studied for its potential applications in scientific research. CPP is a derivative of piperazine and has been shown to have a range of effects on the body, including its ability to modulate neurotransmitter systems.
Mecanismo De Acción
The exact mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It may also have effects on other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase dopamine and serotonin release in certain brain regions, as well as to increase the activity of certain enzymes involved in neurotransmitter synthesis and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate in lab experiments is its ability to modulate neurotransmitter systems in a selective manner, allowing researchers to study the effects of specific neurotransmitters on behavior and physiology. However, one limitation of using 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate is its potential for off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate. One area of interest is its potential as a tool for studying the role of specific neurotransmitter systems in the brain. Another area of interest is its potential as a therapeutic agent for the treatment of disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate involves several steps, including the reaction of piperazine with 2,5-dimethoxybenzyl chloride to form 4-(2,5-dimethoxybenzyl)piperazine. This compound is then reacted with cyclopentanone in the presence of sodium hydride to form 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine, which is then treated with oxalic acid to form the oxalate salt of 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate.
Aplicaciones Científicas De Investigación
1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a range of effects on the body, including its ability to modulate neurotransmitter systems, such as the dopamine and serotonin systems.
Propiedades
IUPAC Name |
3-cyclopentyl-1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3.C2H2O4/c1-25-19-8-9-20(26-2)18(15-19)16-22-11-13-23(14-12-22)21(24)10-7-17-5-3-4-6-17;3-1(4)2(5)6/h8-9,15,17H,3-7,10-14,16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAHYBWYHJWDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)CCC3CCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

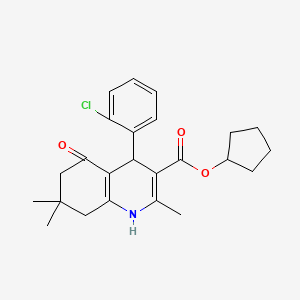
![N-isopropyl-N-[(isopropylamino)carbonyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5062648.png)
![1-(4-chlorophenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B5062650.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062652.png)

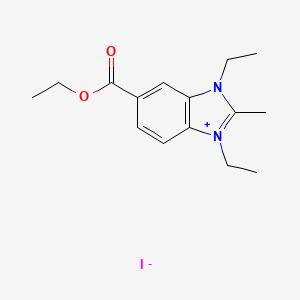
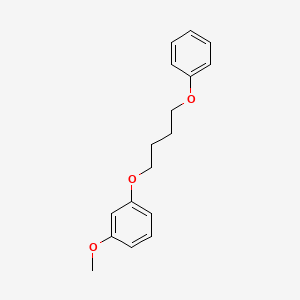
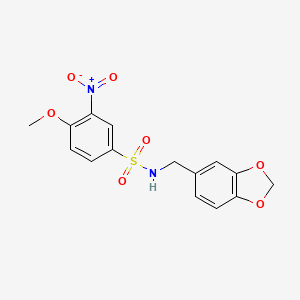
![benzyl {3-[(2-bromo-4,5-dimethylphenyl)amino]-3-oxopropyl}carbamate](/img/structure/B5062678.png)
![2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5062684.png)

![2-ethoxy-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5062709.png)
![10-(diphenylmethylene)-4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5062710.png)
